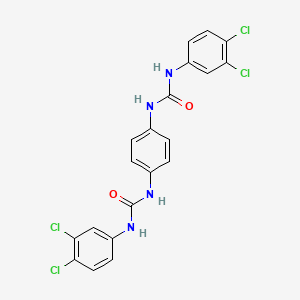
1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea is a synthetic organic compound characterized by the presence of dichlorophenyl and urea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea typically involves the reaction of 3,4-dichloroaniline with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichloro-phenyl)-3-(4-(3-(3,4-dichloro-phenyl)-ureido)-phenyl)-urea: shares structural similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of dichlorophenyl and urea groups, which confer distinct chemical and biological properties. This compound may exhibit unique reactivity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C20H14Cl4N4O2 |
|---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H14Cl4N4O2/c21-15-7-5-13(9-17(15)23)27-19(29)25-11-1-2-12(4-3-11)26-20(30)28-14-6-8-16(22)18(24)10-14/h1-10H,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
WESMISKNBNUGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















